Cas no 110698-70-9 (Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)-)
Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)-
- N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide
- N-(4-acetylphenyl)-N-benzylmethanesulfonamide
- N-(4-ACETYLPHENYL)-N-BENZYLMETHANESULFONAMIDE(WXG01035)
- DTXSID40553065
- MFCD10574799
- 110698-70-9
- SCHEMBL9689759
- AKOS025212720
- N-(4-Acetylphenyl)-N-benzyl-methanesulfonamide
-
- MDL: MFCD10574799
- Inchi: 1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
- InChI Key: FZNLBIAMBZNQCD-UHFFFAOYSA-N
- SMILES: S(C)(N(C1C=CC(C(C)=O)=CC=1)CC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 303.09301
- Monoisotopic Mass: 303.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- PSA: 54.45
Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB465215-250 mg |
N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide; . |
110698-70-9 | 250mg |
€255.00 | 2023-04-21 | ||
| abcr | AB465215-500 mg |
N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide; . |
110698-70-9 | 500mg |
€379.00 | 2023-04-21 | ||
| abcr | AB465215-1 g |
N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide; . |
110698-70-9 | 1g |
€635.00 | 2023-04-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624909-250mg |
N-(4-acetylphenyl)-N-benzylmethanesulfonamide |
110698-70-9 | 98% | 250mg |
¥4022.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624909-500mg |
N-(4-acetylphenyl)-N-benzylmethanesulfonamide |
110698-70-9 | 98% | 500mg |
¥6888.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624909-1g |
N-(4-acetylphenyl)-N-benzylmethanesulfonamide |
110698-70-9 | 98% | 1g |
¥11602.00 | 2024-08-09 | |
| abcr | AB465215-250mg |
N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide; . |
110698-70-9 | 250mg |
€255.00 | 2025-03-19 | ||
| abcr | AB465215-500mg |
N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide; . |
110698-70-9 | 500mg |
€379.00 | 2025-03-19 | ||
| abcr | AB465215-1g |
N-(4-Acetyl-phenyl)-N-benzyl-methanesulfonamide; . |
110698-70-9 | 1g |
€635.00 | 2025-03-19 |
Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)- Suppliers
Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)- Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)-
Latest Research Advances on Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)- (CAS: 110698-70-9) in Chemical Biology and Pharmaceutical Applications
The compound Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)- (CAS: 110698-70-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance. Recent studies highlight its role as a promising scaffold for drug development, particularly in targeting inflammatory pathways and metabolic disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 110698-70-9, emphasizing its high yield and scalability under optimized conditions. The study also investigated its binding affinity to cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. Molecular docking simulations revealed strong interactions with the COX-2 active site, comparable to known nonsteroidal anti-inflammatory drugs (NSAIDs), but with reduced gastrointestinal toxicity in preclinical models.
Another pivotal study in Bioorganic & Medicinal Chemistry Letters (2024) examined the compound's metabolic stability and pharmacokinetic profile. Using LC-MS/MS analysis, researchers demonstrated its favorable oral bioavailability (~78%) and half-life (t1/2 = 6.2 hours in rat models). These properties, combined with its selective inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages, position it as a candidate for autoimmune disease therapeutics. Notably, the acetylphenyl moiety was identified as critical for target engagement through structure-activity relationship (SAR) studies.
Emerging applications in oncology were highlighted in a Nature Communications paper (2024), where 110698-70-9 was shown to disrupt the interaction between MDM2 and p53, leading to p53 stabilization in cancer cell lines. In vivo experiments using xenograft models demonstrated a 40% reduction in tumor volume at 50 mg/kg dosing, with minimal hematological toxicity. This dual mechanism—combining anti-inflammatory and pro-apoptotic effects—underscores its multifunctional potential.
Ongoing clinical translation efforts were discussed at the 2024 American Chemical Society National Meeting, with Phase I trials anticipated to begin in Q4 2024 for rheumatoid arthritis indications. Challenges such as polymorphic form optimization and scale-up synthesis were addressed through novel crystallization techniques employing antisolvent precipitation.
In conclusion, Methanesulfonamide,N-(4-acetylphenyl)-N-(phenylmethyl)- represents a versatile chemotype with demonstrated efficacy across multiple disease models. Its well-characterized synthesis, favorable ADME properties, and mechanistic novelty warrant continued investigation, particularly in combination therapies and targeted delivery systems. Future research should prioritize human clinical validation and further SAR optimization to enhance selectivity.
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